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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[3-(4-carboxyphenyl)phenyl]benzoic acid, also known by its systematic IUPAC name
[1,13',1"-terphenyl]-4,4"-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid. Its unique
structural properties, characterized by a meta-terphenyl backbone, make it a molecule of
significant interest in the fields of materials science and medicinal chemistry. This technical
guide provides a comprehensive overview of the known properties, experimental protocols, and
potential applications of this compound, with a focus on data relevant to researchers and drug
development professionals.

Chemical and Physical Properties

The fundamental properties of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid are summarized
in the table below. The high melting point is indicative of the molecule's rigid and planar
structure, which allows for efficient crystal packing.
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Property Value Reference

Chemical ldentifiers

CAS Number 13215-72-0 [PubChem CID 12378414
4-[3-(4-

IUPAC Name carboxyphenyl)phenyl]benzoic [PubChem CID 12378414]
acid

[1,1:3",1"-Terphenyl]-4,4"-
Synonyms dicarboxylic acid, 1,3-Di(4- [PubChem CID 12378414

carboxyphenyl)benzene

Molecular Information

Molecular Formula C20H1404 [PubChem CID 12378414]

Molecular Weight 318.32 g/mol [PubChem CID 12378414]

Physical Properties

Melting Point 368-370 °C

Boiling Point (Predicted) 566.7 +43.0 °C
Density (Predicted) 1.298 + 0.06 g/cm?3
pKa (Predicted) 3.86 £0.10
Appearance White to off-white solid

Spectroscopic Properties

Detailed experimental spectroscopic data for 4-[3-(4-carboxyphenyl)phenyl]lbenzoic acid is
not readily available in public databases. However, based on the known spectral characteristics
of its constituent functional groups (carboxylic acids and substituted benzene rings), the
following spectral properties can be anticipated:

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band,
typically appearing in the range of 3300 to 2500 cm~1, which is a result of hydrogen bonding.
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Another key feature is the strong C=0 stretching vibration, which for an aromatic carboxylic
acid, is expected between 1710 and 1680 cm~1. The spectrum will also exhibit C-H stretching
vibrations for the aromatic rings just above 3000 cm~* and C=C stretching vibrations within the
aromatic rings in the 1600-1450 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic
region (typically between 7.0 and 8.5 ppm). The protons on the terminal carboxyphenyl rings
will likely appear as two sets of doublets (an AA'BB' system). The protons on the central
phenyl ring will exhibit a more complex splitting pattern due to their meta-substitution. The
acidic protons of the carboxylic acid groups will appear as a broad singlet at a downfield
chemical shift (often >10 ppm), and its visibility may depend on the solvent and
concentration.

e 13C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl
carbons in the range of 165-185 ppm. The aromatic carbons will resonate between 120 and
150 ppm. The number of distinct aromatic signals will depend on the molecule's symmetry.

UV-Vis Spectroscopy

Aromatic carboxylic acids typically exhibit multiple absorption bands in the UV region. For
benzoic acid derivatives, characteristic absorption peaks are observed around 190 nm, 230
nm, and 280 nm. The exact position and intensity of these bands for 4-[3-(4-
carboxyphenyl)phenyl]benzoic acid will be influenced by the extended conjugation of the
terphenyl system.

Experimental Protocols
Synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

A common and effective method for the synthesis of terphenyl derivatives is the Suzuki cross-
coupling reaction. A plausible synthetic route for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid
would involve the palladium-catalyzed coupling of 1,3-dibromobenzene with 4-
carboxyphenylboronic acid.

Reaction Scheme:
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Reactants
(1,3-Dibromobenzene}
Suzuki Coupling
[4-Carboxyphenylboronic acid}
Reagents Product
[ Pd Catalyst (e.g., Pd(PPhs)a4) ) [4-[3-(4-carboxyphenyl)phenyl]benzoic acid]

[ Base (e.g., Naz2COs) ]

[Solvent (e.0., Tquene/Water)]

Click to download full resolution via product page

A potential synthetic workflow for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid.

Detailed Methodology (Proposed):

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 1,3-dibromobenzene (1 equivalent), 4-carboxyphenylboronic acid (2.2
equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-
0.05 equivalents), and a suitable base, for instance, aqueous sodium carbonate (2 M
solution).

e Solvent Addition: Add a solvent system, typically a mixture of toluene and water, to the flask.

o Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring under an inert
atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-
layer chromatography (TLC).
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o Work-up: After completion, cool the reaction mixture to room temperature. Acidify the
agueous layer with a mineral acid (e.g., 2M HCI) to precipitate the dicarboxylic acid product.

« |solation: Collect the precipitate by filtration and wash it with water to remove any inorganic
salts.

Purification Protocol

The crude 4-[3-(4-carboxyphenyl)phenyl]benzoic acid can be purified by the following
methods:

o Recrystallization: Dissolve the crude product in a suitable hot solvent, such as
dimethylformamide (DMF) or a mixture of DMF and water. Allow the solution to cool slowly to
induce crystallization. Collect the purified crystals by filtration and dry them under vacuum.

o Soxhlet Extraction: For removing soluble impurities, the crude solid can be placed in a
Soxhlet thimble and extracted with a solvent in which the product has low solubility but the
impurities are soluble.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and involvement in
signaling pathways of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid. However, the broader
class of terphenyl derivatives has been reported to exhibit a range of biological effects,
including cytotoxic, antimicrobial, and antioxidant activities.

Given its structural rigidity and the presence of two carboxylic acid groups, 4-[3-(4-
carboxyphenyl)phenyl]benzoic acid could potentially act as a scaffold for the design of
enzyme inhibitors or receptor antagonists. The carboxylic acid moieties can participate in
hydrogen bonding and electrostatic interactions with active sites of biological targets. Further
research, including in vitro and in vivo studies, is nhecessary to elucidate any specific biological
functions.

Applications in Research and Drug Development

The primary application of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid in research is as a
building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are
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crystalline materials with a porous structure, constructed from metal ions or clusters
coordinated to organic ligands. The rigidity and defined geometry of this terphenyl dicarboxylic
acid make it an excellent candidate for creating stable and porous MOFs with potential
applications in:

o Gas storage and separation: The well-defined pores of MOFs can be tailored to selectively
adsorb and store specific gases.

o Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic
linkers acting as active sites.

e Drug delivery: The porous nature of MOFs allows for the encapsulation and controlled
release of therapeutic agents.

The workflow for the synthesis of a MOF using 4-[3-(4-carboxyphenyl)phenyl]benzoic acid is
depicted below.
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General workflow for the synthesis of a Metal-Organic Framework (MOF).

In the context of drug development, while direct applications are yet to be established, its role
as a scaffold in medicinal chemistry is a promising area for future exploration. Its rigid structure
can be used to orient pharmacophoric groups in a precise three-dimensional arrangement to
optimize interactions with biological targets.

Conclusion

4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a versatile molecule with a well-defined
structure that makes it particularly valuable in the field of materials science, especially for the
synthesis of Metal-Organic Frameworks. While its biological activity is not yet well-explored, its
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chemical properties suggest potential as a scaffold in drug design. This technical guide has
summarized the currently available information on its properties and synthesis, providing a
foundation for further research and development efforts. As a molecule with significant
potential, continued investigation into its properties and applications is warranted.

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-[3-(4-
carboxyphenyl)phenyl]lbenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076696#properties-of-4-3-4-carboxyphenyl-phenyl-
benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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